![molecular formula C20H18N4O2 B13128417 1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione CAS No. 911239-27-5](/img/structure/B13128417.png)
1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione
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Overview
Description
1-((3-(1H-Imidazol-1-yl)propyl)amino)-4-aminoanthracene-9,10-dione is a complex organic compound that features both an imidazole ring and an anthracene-9,10-dione core The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the anthracene-9,10-dione core is a polycyclic aromatic hydrocarbon with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(1H-Imidazol-1-yl)propyl)amino)-4-aminoanthracene-9,10-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, which can be synthesized through the condensation of glyoxal and ammonia . The imidazole ring is then functionalized with a propylamine group, forming 3-(1H-imidazol-1-yl)propan-1-amine . This intermediate is subsequently reacted with 4-aminoanthracene-9,10-dione under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-((3-(1H-Imidazol-1-yl)propyl)amino)-4-aminoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The anthracene-9,10-dione core can be oxidized to form quinone derivatives.
Reduction: The ketone groups in the anthracene-9,10-dione core can be reduced to form hydroxyanthracene derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted imidazole and anthracene derivatives.
Scientific Research Applications
1-((3-(1H-Imidazol-1-yl)propyl)amino)-4-aminoanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1-((3-(1H-Imidazol-1-yl)propyl)amino)-4-aminoanthracene-9,10-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring can interact with metal ions, affecting metalloprotein functions. Additionally, the anthracene-9,10-dione core can intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Shares the imidazole ring but lacks the anthracene-9,10-dione core.
4-Aminoanthracene-9,10-dione: Contains the anthracene-9,10-dione core but lacks the imidazole ring.
2-(1H-Imidazol-1-yl)ethanamine: Similar structure but with a shorter ethyl linker instead of a propyl linker.
Uniqueness
1-((3-(1H-Imidazol-1-yl)propyl)amino)-4-aminoanthracene-9,10-dione is unique due to the combination of the imidazole ring and the anthracene-9,10-dione core. This dual functionality allows it to participate in a broader range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications .
Biological Activity
1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione is a derivative of anthraquinone, which has garnered attention for its potential biological activities, particularly in cancer treatment and as an inhibitor of various enzymes. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C14H18N4O, with a molecular weight of approximately 258.32 g/mol. Its structure includes an anthracene backbone with amino and imidazole functional groups that contribute to its biological activity.
Antitumor Activity
Research indicates that anthraquinone derivatives exhibit significant antitumor activity. A study focusing on unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones demonstrated their effectiveness against various cancer cell lines, including L1210 leukemia cells. The compounds showed higher in vitro activity compared to related structures, suggesting a strong potential for development as anticancer agents .
Table 1: Antitumor Activity of Anthraquinone Derivatives
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | L1210 | 5.2 | |
Mitoxantrone | Various | 0.5 | |
Other Anthraquinones | Various | 2.0 - 10.0 |
The mechanism by which this compound exerts its antitumor effects is believed to involve interaction with DNA. Studies have shown that anthraquinone derivatives can intercalate into DNA strands, leading to inhibition of DNA replication and transcription, ultimately triggering apoptosis in cancer cells . Additionally, the presence of the imidazole group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been noted for its potential to inhibit reverse transcriptase and proteases associated with retroviruses such as HIV. This activity positions it as a candidate for further development in antiviral therapies .
Case Studies
Several case studies have highlighted the efficacy of anthraquinone derivatives in clinical settings:
- Mitoxantrone in Cancer Treatment : Mitoxantrone, an established anthraquinone derivative, has been successfully used in treating breast cancer and leukemia, showcasing the therapeutic potential of this class of compounds .
- Antiviral Activity : Compounds similar to 1-amino derivatives have been tested for their ability to inhibit HIV replication in vitro, demonstrating the versatility of anthraquinones beyond oncology .
Properties
CAS No. |
911239-27-5 |
---|---|
Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-amino-4-(3-imidazol-1-ylpropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18N4O2/c21-15-6-7-16(23-8-3-10-24-11-9-22-12-24)18-17(15)19(25)13-4-1-2-5-14(13)20(18)26/h1-2,4-7,9,11-12,23H,3,8,10,21H2 |
InChI Key |
WCZZSWFMSGKDIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCN4C=CN=C4)N |
Origin of Product |
United States |
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